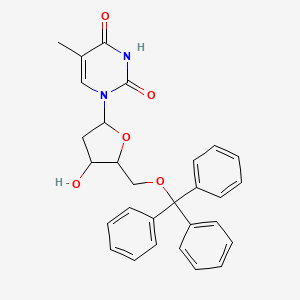

Thymidine, 5'-O-(triphenylmethyl)-

Description

Historical Development of the Triphenylmethyl (Trityl) Moiety as a Protecting Group

The triphenylmethyl group, commonly known as the trityl group, has a rich history in organic chemistry. Its journey began over a century ago with the discovery of the triphenylmethyl radical, the first stable free radical ever identified. glenresearch.com This discovery highlighted the unique electronic properties and stability of the trityl cation, which is stabilized by the resonance delocalization of the positive charge over its three phenyl rings. glenresearch.com

This inherent stability of the trityl cation made the corresponding trityl ethers susceptible to cleavage under acidic conditions, a property that was soon exploited for the protection of hydroxyl groups. glenresearch.comlibretexts.org In 1962, the trityl group was proposed as a protecting group for the thiol side chain of cysteine in peptide synthesis. researchgate.net Its application in nucleoside chemistry followed, where its steric bulk and acid lability proved to be highly advantageous. The large size of the trityl group allows for the selective protection of the sterically less hindered primary 5'-hydroxyl group of a nucleoside over the secondary 3'-hydroxyl group. total-synthesis.com

Over the years, derivatives of the trityl group have been developed to fine-tune its properties. The introduction of electron-donating methoxy (B1213986) substituents on the phenyl rings, for instance, increases the stability of the trityl cation and thus the acid lability of the protecting group. total-synthesis.com This led to the development of the 4-methoxytrityl (MMT) and the 4,4'-dimethoxytrityl (DMT) groups, which can be cleaved under progressively milder acidic conditions. total-synthesis.com The DMT group, in particular, has become the standard for 5'-hydroxyl protection in automated solid-phase oligonucleotide synthesis due to its optimal reactivity and cleavage characteristics. libretexts.orgtotal-synthesis.com More recently, trityl-based groups have also been developed as photolabile protecting groups, further expanding their utility. acs.orgnih.govresearchgate.net

| Protecting Group | Abbreviation | Cleavage Conditions | Relative Cleavage Rate |

| Triphenylmethyl | Tr | 80% Acetic Acid (48h) | 1 |

| 4-Methoxytrityl | MMT | 80% Acetic Acid (2h) | 10 |

| 4,4'-Dimethoxytrityl | DMT | 80% Acetic Acid (15 min) | ~100 |

| 4,4',4"-Trimethoxytrityl | TMT | 80% Acetic Acid (1 min) | ~1000 |

Significance of 5'-O-(Triphenylmethyl)thymidine as a Key Synthetic Intermediate

5'-O-(Triphenylmethyl)thymidine is a crucial molecule that embodies the principles of protecting group chemistry in nucleic acid synthesis. As the 5'-tritylated derivative of thymidine (B127349), it serves as a key building block for the incorporation of thymine (B56734) residues into a growing DNA chain. In the context of solid-phase oligonucleotide synthesis, the process typically begins with a nucleoside attached to a solid support via its 3'-hydroxyl group. The 5'-hydroxyl group of this initial nucleoside is protected with a DMT group.

The synthesis cycle involves the following key steps:

Detritylation: The acid-labile DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a weak acid, such as dichloroacetic or trichloroacetic acid. wenzhanglab.comoup.com This deprotection step yields a free 5'-hydroxyl group, ready for the next coupling reaction. The release of the brightly colored trityl cation allows for real-time monitoring of the synthesis efficiency. wenzhanglab.com

Coupling: The next protected nucleoside, in the form of a phosphoramidite (B1245037), is activated and added to the reaction chamber. This incoming monomer, for instance, 5'-O-DMT-thymidine-3'-phosphoramidite, then couples with the free 5'-hydroxyl of the support-bound nucleoside.

Capping: Any unreacted 5'-hydroxyl groups are capped, typically by acetylation, to prevent the formation of deletion mutants in subsequent cycles. wenzhanglab.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester. wenzhanglab.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. The use of 5'-O-tritylated nucleosides, including 5'-O-(triphenylmethyl)thymidine and its more widely used DMT analogue, is fundamental to the success of this automated process.

Beyond its role as a synthetic intermediate, 5'-O-Tritylthymidine has also been investigated for its biological activities. For instance, it has been identified as an inhibitor of mitochondrial thymidine kinase 2 (TK2) and has been shown to target the interaction between focal adhesion kinase (FAK) and Mdm-2, suggesting potential applications in cancer research. medchemexpress.com This highlights the dual significance of this compound in both the synthesis and the biological study of nucleic acids and their related pathways.

Structure

3D Structure

Properties

Molecular Formula |

C29H28N2O5 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34) |

InChI Key |

FZDHVUVGQXVYOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 O Triphenylmethyl Thymidine and Its Derivatives

Strategies for Regioselective Protection of the 5'-Hydroxyl Group of Thymidine (B127349)

The key to the successful synthesis of 5'-O-tritylated thymidine lies in the regioselective reaction at the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. This selectivity is primarily achieved due to the significant steric hindrance posed by the bulky trityl group.

Direct Tritylation Protocols

Direct tritylation of thymidine with a trityl halide, typically trityl chloride (TrCl), is a common and straightforward approach. The reaction is generally carried out in a suitable solvent, often pyridine (B92270), which acts as both a solvent and a base to neutralize the hydrogen chloride generated during the reaction.

A typical protocol involves dissolving thymidine in anhydrous pyridine, followed by the addition of a slight excess of trityl chloride. The reaction mixture is stirred at room temperature for a period of time, often overnight, to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product, 5'-O-(triphenylmethyl)thymidine, is isolated and purified, usually by column chromatography.

An alternative and often more rapid procedure utilizes a different solvent system and a catalyst. For instance, a method employing a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) as the solvent and silver nitrate (B79036) (AgNO₃) as a catalyst has been reported to achieve selective tritylation of primary hydroxyl groups. In this protocol, the nucleoside and silver nitrate are dissolved in the THF/DMF solvent mixture, followed by the addition of trityl chloride. The reaction proceeds at room temperature and is typically complete within a few hours. The silver salts precipitate out of the solution, and the product is isolated after a standard workup and chromatographic purification.

| Protocol | Reagents | Solvent | Reaction Time | Key Features |

| Pyridine Method | Trityl chloride, Thymidine | Pyridine | ~12-24 hours | Standard, well-established method; pyridine acts as solvent and base. |

| AgNO₃ Catalyzed Method | Trityl chloride, Thymidine, Silver nitrate | THF/DMF | ~2 hours | Faster reaction times; silver nitrate acts as a catalyst. |

Catalytic Approaches in Tritylation Reactions

While the direct tritylation methods are effective, catalytic approaches can offer advantages in terms of reaction rates, yields, and milder reaction conditions. The use of silver nitrate, as mentioned previously, is one such example of a metal-based catalytic system that activates the trityl chloride.

More recently, organocatalysis has emerged as a powerful tool in organic synthesis, including the selective protection of hydroxyl groups. While specific examples for the tritylation of thymidine are still emerging, the principles of organocatalysis, such as the use of small organic molecules to accelerate reactions, are being applied to nucleoside chemistry. For instance, organocatalysts have been successfully employed for the selective 2'-O-silylation of ribonucleosides, demonstrating the potential for highly regioselective transformations in nucleoside chemistry without the need for metal catalysts.

Synthesis of Substituted Triphenylmethyl Protecting Groups for Thymidine Analogs

The properties of the trityl protecting group can be finely tuned by introducing substituents onto the phenyl rings. This allows for the development of a range of protecting groups with varying degrees of acid lability, facilitating their selective removal in the presence of other acid-sensitive groups.

Preparation of 4,4'-Dimethoxytrityl (DMT) Chloride and Related Reagents

The 4,4'-dimethoxytrityl (DMT) group is arguably the most important and widely used 5'-hydroxyl protecting group in automated solid-phase oligonucleotide synthesis. The two methoxy (B1213986) groups at the para positions of two of the phenyl rings significantly increase the stability of the corresponding trityl cation formed upon acid-catalyzed cleavage, making the DMT group approximately 100 times more acid-labile than the parent trityl group.

The synthesis of 4,4'-dimethoxytrityl chloride (DMT-Cl) is a crucial prerequisite for its use in nucleoside protection. A common laboratory-scale preparation involves the reaction of 4,4'-dimethoxytrityl alcohol with acetyl chloride in a solvent like benzene (B151609) at elevated temperatures.

Industrial production methods often seek to improve upon this process for better efficiency and safety. One improved process involves the reaction of anisole (B1667542) with benzotrichloride (B165768) in the presence of a Lewis acid catalyst in a chlorinated solvent. quickcompany.in This method avoids the use of more hazardous solvents and can provide DMT-Cl in high purity after purification.

The general approach for synthesizing substituted trityl chlorides involves the reaction of a corresponding substituted triphenylmethanol (B194598) with a chlorinating agent such as acetyl chloride or thionyl chloride.

| Reagent | Starting Materials | Key Reaction Step |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 4,4'-Dimethoxytrityl alcohol, Acetyl chloride | Chlorination of the alcohol. |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Anisole, Benzotrichloride | Lewis acid-catalyzed Friedel-Crafts reaction followed by chlorination. quickcompany.in |

Development of Orthogonally Removable Trityl Variants

Orthogonal protecting group strategies are essential for the synthesis of complex molecules, allowing for the selective deprotection of one group without affecting others. In the context of nucleoside chemistry, having trityl variants that can be removed under conditions other than acidolysis is highly desirable.

To this end, researchers have developed a variety of modified trityl groups with different cleavage characteristics:

Acid-Labile Variants: By altering the number and position of electron-donating groups (like methoxy groups) on the phenyl rings, the acid lability of the trityl group can be precisely controlled. For example, the monomethoxytrityl (MMT) group is more acid-labile than the trityl group but less so than the DMT group.

Photolabile Trityl Analogs: The introduction of photolabile moieties, such as an o-nitrobenzyl group, into the trityl structure allows for its removal upon irradiation with light of a specific wavelength. researchgate.net This provides a mild and highly specific deprotection method.

Base-Labile Trityl Derivatives: The development of base-labile trityl groups, such as those incorporating a fluorenylmethoxycarbonyl (Fmoc) moiety, enables their cleavage under basic conditions. nih.gov This is particularly useful in strategies where acid-sensitive functionalities must be preserved.

The synthesis of these variants typically involves the preparation of the corresponding substituted triphenylmethanols, followed by conversion to the trityl chloride or another activated form.

Reaction Conditions and Optimization for High Yield and Purity

Achieving high yields and purity in the 5'-O-tritylation of thymidine requires careful optimization of reaction conditions. Several factors can influence the outcome of the reaction, including the choice of solvent, base, temperature, and the stoichiometry of the reagents.

The regioselectivity of the tritylation is highly dependent on steric factors. The primary 5'-hydroxyl group is significantly more accessible than the secondary 3'-hydroxyl group, leading to a strong preference for 5'-O-tritylation. However, forcing conditions, such as a large excess of the tritylating agent and elevated temperatures, can lead to the formation of the 3',5'-di-O-tritylated byproduct.

Optimization studies have shown that the choice of solvent can have a significant impact on the reaction. While pyridine is a traditional solvent, other aprotic solvents like dichloromethane (B109758), tetrahydrofuran (THF), and acetonitrile (B52724) have also been employed. In some cases, a mixture of solvents can provide the best results in terms of solubility and reaction rate. The use of a non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can also be beneficial in preventing side reactions.

To ensure high purity of the final product, careful control of the stoichiometry is crucial. Using only a slight excess of the tritylating agent (e.g., 1.1-1.2 equivalents) helps to minimize the formation of the di-tritylated product. Following the reaction, purification by column chromatography on silica (B1680970) gel is typically necessary to remove any unreacted starting materials and byproducts.

A study on the optimization of the tritylation of thymidine with a monomethoxytrityl group explored various solvents and bases. It was found that using THF as the solvent with DIEA as the base provided the mono-tritylated product in high yield with excellent selectivity for the primary hydroxyl group.

| Parameter | Influence on Reaction | Optimized Conditions |

| Solvent | Affects solubility of reactants and reaction rate. | Pyridine, Dichloromethane, THF, Acetonitrile. |

| Base | Neutralizes acid byproduct and can influence selectivity. | Pyridine, 2,6-Lutidine, Diisopropylethylamine (DIPEA). |

| Temperature | Higher temperatures can decrease selectivity. | Room temperature is generally preferred. |

| Stoichiometry | Excess tritylating agent can lead to di-tritylation. | Slight excess (1.1-1.2 eq.) of tritylating agent. |

Scalable Synthesis Considerations for Research Applications

Moving from a small-scale laboratory synthesis to a larger, research-application scale (typically in the multi-gram to kilogram range) for 5'-O-(triphenylmethyl)thymidine requires careful consideration of several factors to ensure efficiency, reproducibility, and purity of the final product. The most common method for the synthesis of 5'-O-(triphenylmethyl)thymidine involves the reaction of thymidine with triphenylmethyl chloride (trityl chloride) in the presence of a suitable base.

Key considerations for a scalable synthesis include the choice of solvent, base, reaction temperature, and purification method. Pyridine is a commonly used solvent and base for this reaction; however, for larger scale synthesis, its removal can be problematic. Alternative non-coordinating bases such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can offer advantages in terms of ease of work-up and improved yields.

The stoichiometry of the reagents is another critical parameter. While a slight excess of trityl chloride is often used in laboratory-scale reactions to ensure complete conversion of thymidine, on a larger scale, this can lead to significant amounts of triphenylmethanol as a byproduct, complicating the purification process. Therefore, optimizing the molar ratio of thymidine to trityl chloride is essential for a scalable process.

Purification is a major challenge in large-scale synthesis. While chromatography is a standard purification technique in the laboratory, it is often not practical for large quantities. Crystallization or precipitation of the product from a suitable solvent system is a more viable option for scalable production. The crude product, after an aqueous work-up to remove the base and any water-soluble byproducts, can be precipitated by adding a non-polar solvent like hexane (B92381) or ether to a solution of the product in a more polar solvent such as dichloromethane or ethyl acetate (B1210297).

To illustrate the parameters for a scalable synthesis, the following table provides a representative example for the preparation of 5'-O-(triphenylmethyl)thymidine on a gram scale.

Table 1: Representative Parameters for Gram-Scale Synthesis of 5'-O-(Triphenylmethyl)thymidine

| Parameter | Value | Rationale |

| Starting Material | Thymidine | 24.2 g (100 mmol) |

| Reagent | Triphenylmethyl chloride | 29.3 g (105 mmol) |

| Base | Pyridine | 200 mL |

| Solvent | Pyridine | Serves as both solvent and base |

| Reaction Temperature | Room Temperature | Mild conditions to prevent side reactions |

| Reaction Time | 12-16 hours | Allows for completion of the reaction |

| Work-up Procedure | 1. Quench with methanol2. Evaporate pyridine3. Dissolve in DCM4. Wash with water and brine | Removes excess reagents and byproducts |

| Purification | Precipitation from DCM/Hexane | Avoids column chromatography for scalability |

| Expected Yield | 85-95% | High efficiency is crucial for scalable synthesis |

| Final Product Purity | >98% (by HPLC) | Ensures suitability for subsequent applications |

Detailed research findings have shown that the efficiency of the tritylation reaction can be influenced by the presence of moisture. Therefore, carrying out the reaction under anhydrous conditions is critical for achieving high yields, especially on a larger scale. The use of oven-dried glassware and anhydrous solvents is highly recommended.

Furthermore, the choice of the tritylating agent can be expanded to include derivatives of triphenylmethyl chloride, such as 4-monomethoxytrityl chloride (MMT-Cl) or 4,4'-dimethoxytrityl chloride (DMT-Cl), to modulate the acid lability of the protecting group. The scalable synthesis of these derivatives would follow similar principles, with adjustments to the reaction conditions and purification procedures as needed.

Mechanistic Aspects of Triphenylmethyl Group Function and Removal in Thymidine Conjugates

Molecular Basis of 5'-Hydroxyl Group Protection by the Triphenylmethyl Moiety

The strategic protection of the 5'-hydroxyl group of thymidine (B127349) is a fundamental requirement in oligonucleotide synthesis to ensure regioselective chain elongation. The triphenylmethyl (trityl) group serves as an effective protecting group for this primary hydroxyl function due to a combination of steric and electronic factors.

The 5'-hydroxyl group of a nucleoside is the most reactive of the hydroxyl groups due to being a primary alcohol and the least sterically hindered. umich.edu In the synthesis of oligonucleotides, it is imperative to block this position to direct the reaction to the 3'-hydroxyl group for chain extension in the most common 3' to 5' synthesis direction. umich.edu

The trityl group is typically introduced by reacting the nucleoside with a trityl chloride, such as triphenylmethyl chloride, in the presence of a base. The reaction is highly regioselective for the 5'-hydroxyl group. umich.edu This selectivity arises from the greater accessibility of the primary 5'-hydroxyl group compared to the secondary 3'-hydroxyl group.

The protective nature of the trityl group is attributed to its significant steric bulk. The three phenyl rings of the trityl moiety create a sterically hindered environment around the 5'-oxygen, effectively preventing it from participating in unwanted side reactions during the subsequent steps of oligonucleotide synthesis, such as phosphitylation of the 3'-hydroxyl group and the coupling reaction.

Kinetics and Thermodynamics of Acid-Catalyzed Detritylation

The removal of the trityl group, a process known as detritylation, is most commonly achieved under acidic conditions. This acid-catalyzed cleavage of the 5'-O-trityl ether bond is a critical step in the synthetic cycle of solid-phase oligonucleotide synthesis.

The mechanism of acid-catalyzed detritylation involves the protonation of the ether oxygen, followed by the departure of the stable triphenylmethyl carbocation (trityl cation). The stability of this carbocation, due to the extensive delocalization of the positive charge over the three phenyl rings, is a key thermodynamic driving force for the reaction.

The rate of detritylation is highly dependent on the acidity of the reaction medium. Stronger acids, such as trichloroacetic acid (TCA), lead to faster cleavage compared to weaker acids like dichloroacetic acid (DCA). oup.com However, the choice of acid and its concentration is a delicate balance. While rapid and complete detritylation is desirable for high synthesis yields, excessively harsh acidic conditions can lead to side reactions, most notably depurination. oup.comglenresearch.com

Kinetic studies have shown that the detritylation reaction is also influenced by temperature. nih.gov An increase in temperature can facilitate the detritylation process, allowing for the use of milder acidic conditions. nih.gov For instance, warming the reaction to 40°C in a mildly acidic buffer (pH 4.5-5.0) has been shown to effectively remove the dimethoxytrityl (DMTr) group, a more acid-labile derivative of the trityl group, with minimal side reactions. nih.gov

The kinetics of detritylation can also be affected by the solid support used in solid-phase synthesis. The nature of the support can influence the local concentration of the acid and the accessibility of the trityl group. oup.com

Influence of Nucleobase Identity on Detritylation Efficiency and Side Reactions

The identity of the nucleobase can have a discernible effect on the efficiency of the detritylation reaction and the propensity for side reactions.

Comparative Analysis of Thymidine Detritylation with Other Nucleosides

While the primary factor governing detritylation is the stability of the trityl cation, the electronic properties of the attached nucleobase can exert a secondary influence. Research has indicated that the rate of detritylation can vary slightly among the different nucleosides. For instance, in one study, the deprotection rate for dimethoxytritylated deoxynucleosides was observed to follow the order dA > dG > dC > T. nih.gov This suggests that thymidine is the most resistant to detritylation among the common deoxynucleosides. phenomenex.com

This difference is attributed to the electron-donating or -withdrawing nature of the nucleobases, which can subtly influence the stability of the transition state during the cleavage of the C-O bond.

Mitigation of Depurination During Acidic Deprotection

A significant challenge during the acidic detritylation step is the risk of depurination, which is the cleavage of the N-glycosidic bond that links the purine (B94841) bases (adenine and guanine) to the deoxyribose sugar. glenresearch.comresearchgate.net This side reaction leads to the formation of an abasic site in the growing oligonucleotide chain, which can ultimately result in chain cleavage during the final basic deprotection step. glenresearch.com

Depurination is particularly problematic for deoxyadenosine (B7792050) (dA), which is more susceptible to acid-catalyzed hydrolysis than deoxyguanosine (dG). oup.comglenresearch.com The rate of depurination is directly related to the strength of the acid used and the duration of the acid treatment. oup.com Therefore, a critical aspect of oligonucleotide synthesis is to find conditions that allow for complete detritylation while minimizing depurination.

Several strategies have been developed to mitigate depurination:

Use of Milder Acids: Employing weaker acids like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) can significantly reduce the rate of depurination. oup.com However, this may require longer reaction times for complete detritylation. glenresearch.com

Optimized Reaction Conditions: Careful control of the acid concentration, temperature, and reaction time is crucial. oup.comnih.gov

Modified Purine Protecting Groups: The use of electron-donating protecting groups on the exocyclic amino functions of adenine (B156593) and guanine (B1146940) can help to stabilize the N-glycosidic bond and reduce the incidence of depurination. glenresearch.com For example, the use of formamidine (B1211174) protecting groups on dG has been shown to decrease depurination. glenresearch.com

Addition of Scavengers: The addition of a "cation scavenger," such as a thiol or triethylsilane, to the detritylation solution can trap the trityl cation and prevent it from re-reacting or causing other side reactions.

Use of Polycations: Polycations like spermine (B22157) and chitosan (B1678972) have been shown to inhibit depurination by forming complexes with DNA and suppressing the protonation of the purine bases. nih.gov

Non-Acidic Detritylation Strategies for Trityl-Protected Thymidine

While acid-catalyzed detritylation is the most prevalent method, alternative non-acidic strategies have been explored to circumvent the issue of depurination and accommodate acid-sensitive modifications in oligonucleotides.

One approach involves the use of Lewis acids in combination with a mild protic acid and a reducing agent. For example, a reagent system consisting of BF3·Et2O or Cu(OTf)2, hexafluoroisopropanol (HFIP), and triethylsilane has been shown to effectively remove trityl groups from nucleosides. researchgate.net Another system utilizes ZnCl2, Et3SiH, and HFIP. researchgate.net

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group as a 5'-protecting group offers an alternative that completely avoids acidic treatment. glenresearch.com The Fmoc group is base-labile and can be removed using a solution of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). glenresearch.com

Another strategy involves the use of palladium(II) chloride as a catalyst for the cleavage of diphenylmethyl ethers, a related protecting group, under neutral conditions. researchgate.net

While these non-acidic methods offer advantages for specific applications, they often involve more complex reagents and reaction conditions compared to the straightforward acid-catalyzed detritylation. The choice of deprotection strategy ultimately depends on the specific requirements of the oligonucleotide being synthesized and the presence of any acid-sensitive functionalities.

Applications of 5 O Triphenylmethyl Thymidine in Oligonucleotide Synthesis Methodologies

Role in the Phosphoramidite (B1245037) Approach to Oligonucleotide Assembly

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides, a process carried out in a cyclical fashion on an automated synthesizer. wikipedia.org This method builds the oligonucleotide chain in the 3' to 5' direction. wikipedia.orgsigmaaldrich.com The use of 5'-O-(triphenylmethyl)thymidine, typically as a 5'-O-DMT-thymidine phosphoramidite, is integral to this process.

The primary role of the trityl group (specifically DMT in modern synthesis) is to block the reactive 5'-hydroxyl group of the thymidine (B127349) monomer. sigmaaldrich.comumich.edu This protection is mandatory to prevent the nucleoside from polymerizing uncontrollably during the synthesis steps. sigmaaldrich.com The synthesis cycle relies on the sequential and controlled addition of one nucleoside at a time.

The process occurs in four main steps per cycle:

Detritylation: The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside bound to the solid support (or the growing chain in subsequent cycles). sigmaaldrich.com This is achieved by treatment with an acid, such as trichloroacetic acid (TCA), which exposes a free 5'-hydroxyl group. sigmaaldrich.com

Coupling: The next protected nucleoside phosphoramidite, such as 5'-O-DMT-thymidine phosphoramidite, is activated by a catalyst and reacts with the newly freed 5'-hydroxyl group of the support-bound chain. sigmaaldrich.com This forms an unstable phosphite (B83602) triester linkage. sigmaaldrich.com

Capping: Any unreacted 5'-hydroxyl groups on the growing chain are acetylated ("capped"). sigmaaldrich.com This crucial step prevents these failure sequences from elongating further in subsequent cycles, simplifying later purification. sigmaaldrich.com

Oxidation: The unstable phosphite triester bond is oxidized to a more stable phosphate (B84403) triester, completing the addition of one nucleotide to the chain. sigmaaldrich.com

The trityl group's stability to the basic conditions of coupling and its easy removal under acidic conditions make it an ideal temporary protecting group, ensuring the orderly, stepwise elongation of the oligonucleotide chain. umich.edu

The coupling reaction for standard 2'-deoxynucleoside phosphoramidites, including trityl-protected thymidine, is typically very rapid and efficient, often reaching completion in about 20 seconds with coupling yields around 99%. wikipedia.orgnih.gov The efficiency can be monitored in real-time by measuring the absorbance of the trityl cation released during the detritylation step, which has a characteristic orange color and absorbs at 495 nm. sigmaaldrich.comresearchgate.net

| Parameter | Typical Value | Source |

| Monomer Type | 2'-Deoxynucleoside Phosphoramidite | wikipedia.org |

| Typical Coupling Time | ~20 seconds | wikipedia.org |

| Typical Coupling Efficiency | >99% | nih.gov |

| Monitoring Method | Trityl Cation Spectrophotometry (495 nm) | sigmaaldrich.comresearchgate.net |

| RNA Monomer Coupling Time | 5-15 minutes | wikipedia.org |

| RNA Monomer Coupling Efficiency | Slightly lower than DNA | nih.gov |

This table presents typical values for coupling efficiency in phosphoramidite synthesis. Actual efficiencies can vary based on the specific synthesizer, reagents, and sequence.

Impact on Solid-Phase Synthesis Resin Loading and Performance

Solid-phase synthesis relies on an insoluble polymer support, or resin, to which the first nucleoside is covalently attached. The characteristics of this resin and the initial loading of the first nucleoside, such as 5'-O-trityl-thymidine, are critical for the success of the entire synthesis.

Resins functionalized with trityl-based linkers (e.g., 2-chlorotrityl chloride resin) are commonly used. iris-biotech.desigmaaldrich.com The first protected amino acid or nucleoside is attached to this resin. sigmaaldrich.com One of the key advantages of using a trityl-based linker is that the product can be cleaved from the resin under very mild acidic conditions, which keeps acid-labile side-chain protecting groups intact if needed. iris-biotech.deiris-biotech.de

The loading value of the resin, expressed in millimoles of the first nucleoside per gram of resin (mmol/g), is a critical quality attribute. ekb.egalmacgroup.com This value dictates the amount of reagents needed for the synthesis and ultimately impacts the yield and financial viability of the process on a large scale. almacgroup.com

High loading can lead to steric hindrance between growing oligonucleotide chains, causing aggregation and resulting in lower coupling efficiencies and poor yields. ekb.eg

Low loading can mitigate these issues, as demonstrated in solid-phase peptide synthesis where reducing the loading value significantly improved the yield by diminishing aggregation. ekb.eg

The bulky trityl group on the nucleoside and the linker on the resin can influence the accessibility of reactive sites. Trityl-based resins are often preferred for sensitive residues because their bulk can help prevent unwanted side reactions like diketopiperazine formation in peptide synthesis. sigmaaldrich.com However, the performance can be affected by the resin's physical properties, such as bead size, cross-linkage, and swelling capacity in various solvents. iris-biotech.de For instance, 2-chlorotrityl chloride resins are extremely sensitive to moisture, which can deactivate the resin by converting the chloride to a less reactive hydroxyl group, thereby reducing its effective loading capacity. iris-biotech.dealmacgroup.com

| Resin/Linker Type | Key Characteristics | Source |

| Merrifield Resin | Requires strong acid (e.g., HF) for cleavage; attachment is via nucleophilic displacement of chlorine. | iris-biotech.de |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-sensitive, allowing cleavage with very mild acid (e.g., 1% TFA). iris-biotech.deiris-biotech.de Prevents racemization during loading. researchgate.net Extremely moisture sensitive. iris-biotech.dealmacgroup.com | iris-biotech.deiris-biotech.dealmacgroup.comresearchgate.net |

| Sieber Resin | Less sterically hindered than other amide-linkers, allowing for higher loading in demanding applications. Acid-labile. | iris-biotech.de |

| TCP Resin (p-carboxamide trityl) | A variation of trityl resin with a deactivating group that increases stability during storage compared to 2-CTC resin. | iris-biotech.de |

This table summarizes key features of different resin types used in solid-phase synthesis, highlighting the properties of trityl-based supports.

Adaptation of Trityl Protection for Modified Oligonucleotide Backbones

The triphenylmethyl (trityl) group, and its derivatives like dimethoxytrityl (DMT), are fundamental to the solid-phase synthesis of oligonucleotides, primarily protecting the 5'-hydroxyl group of the growing nucleic acid chain. phenomenex.comumich.edu This acid-labile protecting group is crucial for the stepwise, 3' to 5' assembly of nucleotides. umich.edunih.gov While its application in synthesizing standard phosphodiester oligonucleotides is well-established, the synthesis of oligonucleotides with modified backbones necessitates specific adaptations and considerations regarding the use and removal of the trityl group. calstate.edunih.gov These modified backbones are designed to enhance properties like nuclease resistance, cellular uptake, and binding affinity. calstate.edugoogle.com

A primary challenge in synthesizing modified oligonucleotides is ensuring the compatibility of the backbone modification with the standard phosphoramidite chemistry cycle, including the detritylation, coupling, capping, and oxidation/sulfurization steps. nih.govcalstate.edu The stability of the trityl group and the efficiency of its removal can be influenced by the nature of the modified internucleotide linkage.

One of the most common backbone modifications is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate group is replaced by sulfur. calstate.eduumich.edu This modification confers significant resistance to nuclease degradation. calstate.edu The synthesis of phosphorothioate oligonucleotides generally follows the standard phosphoramidite cycle, with the oxidation step being replaced by a sulfurization step. calstate.eduoup.com The 5'-O-DMT protecting group is compatible with various sulfurizing agents. oup.com However, the increased acidity of some activators used in the coupling step, such as 5-ethylthio-1H-tetrazole, raised concerns about premature detritylation of the monomer, though significant issues are not always observed. nih.gov

Another important class of modified backbones includes methylphosphonates, where a non-bridging oxygen is replaced by a methyl group. nih.gov The synthesis of these analogs also utilizes the trityl protecting group strategy. A reported method for creating 5'-deoxy-5'-methylphosphonate linked thymidine oligonucleotides highlights the use of specific condensing agents to form the modified internucleosidic bonds efficiently. nih.gov

For certain applications, it is desirable to purify the synthesized oligonucleotides with the 5'-trityl group still attached, a method known as "trityl-on" purification. phenomenex.com This allows for the separation of the full-length product from shorter, failed sequences. However, issues such as the loss of the trityl group during the drying of the oligonucleotide can occur, particularly with amino-modified oligonucleotides. glenresearch.com This has been attributed to the loss of volatile bases like ammonia (B1221849) or methylamine, leading to detritylation. glenresearch.com To counteract this, non-volatile bases such as Tris can be added to the crude oligonucleotide solution to prevent trityl loss during concentration. glenresearch.com

Furthermore, the synthesis of oligonucleotides with other modifications, such as thiol groups, has been achieved using building blocks where the primary hydroxyl group is protected by a DMT group. nih.gov The development of novel protecting groups and synthesis strategies continues to expand the range of accessible modified oligonucleotides. For instance, methods have been developed for sensitive oligonucleotide synthesis that employ alternative protecting groups to avoid the harsh basic conditions typically used for deprotection, which can be detrimental to certain modified nucleosides. nih.gov

The following table summarizes the adaptation of trityl protection in the synthesis of various modified oligonucleotide backbones:

| Backbone Modification | Key Adaptation/Consideration | Relevant Findings |

| Phosphorothioate (PS) | Compatibility with sulfurization agents and activators. | The 5'-O-DMT group is compatible with sulfurizing agents like EDITH. oup.com Concerns about premature detritylation with certain acidic activators exist but are not always problematic. nih.gov |

| Methylphosphonate | Use of specific condensing agents for efficient bond formation. | Specialized methods have been developed for the synthesis of 5'-deoxy-5'-methylphosphonate linkages using trityl-protected monomers. nih.govnih.gov |

| Amino-Modifiers | Prevention of trityl loss during post-synthesis processing. | Addition of a non-volatile base like Tris can prevent the loss of the 5'-trityl group during the drying process. glenresearch.com |

| Thiol Modifications | Incorporation of DMT-protected building blocks with thiol functionalities. | Thiol groups can be introduced into oligonucleotides using threoninol-derived building blocks where the primary hydroxyl is DMT-protected. nih.gov |

Research on Biologically Active Derivatives and Analogs of 5 O Triphenylmethyl Thymidine

Design and Synthesis of Nucleoside Analogs Bearing the Triphenylmethyl Group

The synthesis of analogs of 5'-O-(triphenylmethyl)thymidine has been a focal point of medicinal chemistry efforts to develop novel therapeutic agents. These synthetic strategies have primarily centered on two areas: modifications of the deoxyribose moiety, particularly at the 3'-position, and alterations to the pyrimidine (B1678525) base.

The 3'-position of the deoxyribose ring is a critical site for modification as it is directly involved in the formation of the phosphodiester backbone of DNA. Alterations at this position can profoundly impact the biological activity of nucleoside analogs. Synthetic strategies have been developed to introduce novel functionalities at this site while retaining the 5'-O-trityl group.

One approach involves the synthesis of 3'-C-methylene-modified thymidine (B127349) analogs. nih.gov These syntheses can be achieved through multi-step reactions starting from the corresponding 3'-C-iodomethyl nucleoside intermediates. nih.gov A key step is the Arbuzov reaction to form a P-C bond, which can be performed under conditions that preserve the acid-labile 5'-O-dimethoxytrityl (DMT) or monomethoxytrityl (MMT) protecting groups, which are similar to the triphenylmethyl group. nih.gov

Another significant modification is the replacement of the 3'-oxygen atom with sulfur, creating a 3'-thio-deoxythymidine analog. The synthesis of 5'-O-dimethoxytrityl-3'-deoxy-3'-thiothymidine has been described, which can then be converted into a phosphorothioamidite. nih.gov This allows for its incorporation into oligonucleotides, creating a 3'-S-phosphorothiolate linkage, a modification that can confer nuclease resistance. nih.govnih.gov The synthesis involves creating a thioester at the 3'-position, followed by deprotection to yield the free thiol, which can then be used in further synthetic steps. nih.gov

Altering the pyrimidine base of thymidine is another key strategy for generating novel analogs. The goal is to investigate how changes in the heterocyclic base affect enzyme binding and biological activity. General methods for the synthesis of pyrimidine nucleoside analogs often involve the alkylation of a modified pyrimidine base with a protected sugar moiety. researchgate.net For instance, a silylated pyrimidine derivative can be reacted with a protected sugar acetate (B1210297) to form the desired nucleoside analog. researchgate.net

In the context of 5'-O-trityl nucleosides, research has shown that the nature of the base is crucial for activity. For example, in a series of 5'-O-trityl nucleoside derivatives investigated for their effect on thymidine phosphorylase, replacing the hypoxanthine (B114508) base of the lead compound with thymine (B56734) resulted in a 3.5-fold improvement in inhibitory activity. nih.gov This highlights the favorable interactions that the thymine base of 5'-O-(triphenylmethyl)thymidine makes within the enzyme's binding pocket. Further synthetic efforts have explored the creation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally distinct from the standard pyrimidine base. mdpi.commdpi.com These complex heterocyclic systems are typically built through multi-step syntheses involving condensation reactions to form the core pyrimidine-fused ring structure. mdpi.commdpi.com

Investigation of Enzyme Modulation by 5'-O-(Triphenylmethyl)thymidine Derivatives

Derivatives of 5'-O-(triphenylmethyl)thymidine have been found to modulate the activity of several important enzymes, demonstrating their potential as therapeutic agents. These interactions range from direct inhibition of enzymes in the nucleoside salvage pathway to interference with growth factor signaling cascades.

Thymidine phosphorylase (TPase) is an enzyme with a dual role; it is involved in nucleoside metabolism and also acts as an angiogenic factor. nih.govfrontiersin.org Elevated levels of TPase are found in many solid tumors, correlating with poor prognosis. nih.gov Several 5'-O-trityl nucleosides have been identified as allosteric inhibitors of TPase. nih.govnih.gov These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity. frontiersin.org

The triphenylmethyl group is crucial for this inhibitory activity. nih.govnih.gov Enzyme kinetic studies have demonstrated that these compounds, including 5'-O-(triphenylmethyl)thymidine, act as noncompetitive inhibitors with respect to both thymidine and phosphate (B84403), which is characteristic of allosteric inhibition. nih.gov The inhibitory potency of these derivatives varies with modifications to the nucleoside structure.

| Compound | Modification | Relative Anti-TPase Activity Improvement |

|---|---|---|

| 5'-O-trityl-inosine (KIN59) | Lead Compound (Hypoxanthine base) | Baseline |

| 5'-O-tritylthymidine (KIN6) | Thymine base instead of Hypoxanthine | 3.5-fold nih.gov |

| 5'-O-(4-chlorotrityl)-inosine (TP136) | Chloride on trityl group | 7-fold nih.gov |

Beyond their effects on nucleotide-metabolizing enzymes, 5'-O-trityl nucleoside analogs have been shown to interfere with growth factor signaling, specifically the Fibroblast Growth Factor-2 (FGF2) pathway. nih.gov The FGF signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is linked to cancer and other diseases. nih.govmdpi.com

Role in Developing Research Tools for Protein-Nucleic Acid Interactions

The unique properties of 5'-O-(triphenylmethyl)thymidine have been harnessed to create valuable tools for investigating complex interactions between proteins and nucleic acids.

Targeting Focal Adhesion Kinase (FAK)-Mdm-2 Interactions in Cellular Research

Recent studies have identified 5'-O-(triphenylmethyl)thymidine, also referred to as M13, as a small-molecule inhibitor that targets the interaction between Focal Adhesion Kinase (FAK) and Murine Double Minute 2 (Mdm-2). nih.gov This interaction is a critical regulator of the p53 tumor suppressor pathway, which is often dysregulated in cancer. nih.gov

The M13 compound has been shown to directly bind to the N-terminal domain of FAK, thereby disrupting the FAK-Mdm-2 complex. nih.gov This disruption leads to a series of downstream effects in cancer cells. For instance, in breast and colon cancer cell lines, M13 treatment resulted in decreased cell viability and clonogenicity. nih.gov Furthermore, it induced apoptosis (programmed cell death) and cell detachment in a dose-dependent manner. nih.gov A key outcome of inhibiting the FAK-Mdm-2 interaction is the reactivation of p53 activity, which is normally suppressed by the FAK-Mdm-2 complex. nih.gov This reactivation contributes to the observed anti-tumor effects.

Table 1: Effects of 5'-O-(triphenylmethyl)thymidine (M13) on Cancer Cells

| Effect | Cell Lines | Observations | Reference |

|---|---|---|---|

| Decreased Viability | Breast, Pancreatic, Colon, Melanoma | Significant reduction in cell viability observed via MTT assay. | nih.gov |

| Increased Apoptosis | BT474 (Breast), HCT116 (Colon) | Dose-dependent increase in programmed cell death. | nih.gov |

| Increased Detachment | BT474 (Breast), HCT116 (Colon) | Dose-dependent increase in cell detachment. | nih.gov |

| Down-regulation of FAK | BT474 (Breast), HCT116 (Colon) | Reduction in the levels of Focal Adhesion Kinase. | nih.gov |

| Activation of p53 | BT474 (Breast), HCT116 (Colon) | Re-activation of the p53 tumor suppressor protein. | nih.gov |

| Activation of Caspase-8 | BT474 (Breast), HCT116 (Colon) | Activation of an initiator caspase involved in apoptosis. | nih.gov |

Antiparasitic Research Applications of Trityl-Substituted Thymidine Derivatives

Derivatives of 5'-O-(triphenylmethyl)thymidine have demonstrated significant potential as antiparasitic agents, particularly against the protozoan parasite Leishmania infantum.

Studies Against Leishmania infantum Promastigotes and Amastigotes

Researchers have synthesized and evaluated two series of 5'-triphenylmethyl (trityl)-substituted thymidine derivatives for their activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania infantum. nih.gov Several of these compounds exhibited potent antileishmanial activity, with half-maximal inhibitory concentrations (IC50) in the low micromolar range. nih.govcapes.gov.br Notably, 3'-O-(isoleucylisoleucyl)-5'-O-(3,3,3-triphenylpropanoyl)thymidine showed particularly strong activity against intracellular amastigotes, the clinically relevant form of the parasite. nih.govcapes.gov.br

Mechanism of Action Involving Mitochondrial Nucleases (e.g., LiEndoG)

Investigations into the mechanism of cell death induced by these trityl-thymidine derivatives in Leishmania infantum have pointed towards the parasite's mitochondria as a primary target. nih.govcapes.gov.br Treatment with these compounds led to significant alterations in the mitochondrial transmembrane potential and an increase in the concentration of superoxide, a reactive oxygen species. nih.govcapes.gov.br These findings suggest that the compounds disrupt normal mitochondrial function.

Further evidence indicates that the mitochondrial nuclease, Leishmania infantum Endonuclease G (LiEndoG), is a likely target for these derivatives. nih.gov This is supported by the observation of a significant decrease in DNA degradation during the cell death process, which is a hallmark of apoptosis-like cell death pathways involving endonucleases. nih.govcapes.gov.br

Synthesis of Trityl-Protected Precursors for Isotopic Labeling and Molecular Probes

The triphenylmethyl (trityl) group serves as a crucial protecting group in the synthesis of precursors for molecular probes used in advanced medical imaging techniques like Positron Emission Tomography (PET).

Precursors for Positron Emission Tomography (PET) Tracers (e.g., [¹⁸F]FLT)

The PET tracer 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is widely used to assess tumor proliferation. nih.govnih.gov The synthesis of [¹⁸F]FLT involves the nucleophilic radiofluorination of a suitable precursor, followed by the removal of protecting groups. nih.govnih.gov A commonly used precursor is 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine, a trityl-protected derivative. nih.gov The trityl group at the 5'-position of the thymidine molecule provides stability and allows for specific chemical modifications at other positions.

The synthesis process typically involves a two-step, one-pot reaction. nih.gov The use of a trityl-protected precursor is essential for achieving high radiochemical yields. nih.govnih.gov Recent advancements in the synthesis of [¹⁸F]FLT have focused on optimizing the process by reducing the amount of precursor needed and simplifying the purification steps, often employing solid-phase extraction (SPE) methods. nih.govnih.gov These optimized methods can produce [¹⁸F]FLT with high radiochemical purity (>99%) and a decay-corrected radiochemical yield of approximately 16 ± 2%. nih.govnih.gov

Advanced Methodologies and Techniques Utilizing 5 O Triphenylmethyl Thymidine

Automated Oligonucleotide Synthesis Integration and Optimization

5'-O-(Triphenylmethyl)thymidine, and more commonly its derivative 4,4'-dimethoxytrityl (DMT) thymidine (B127349), is a fundamental building block for automated solid-phase oligonucleotide synthesis. atdbio.comumich.edu This process constructs DNA chains in a 3'-to-5' direction on a solid support, typically controlled pore glass (CPG). atdbio.combiotage.com The trityl group on the 5'-hydroxyl of the incoming nucleoside phosphoramidite (B1245037) is crucial; it serves as a temporary protecting group, preventing the 5'-hydroxyl from reacting while the 3'-phosphoramidite end is coupled to the free 5'-hydroxyl of the growing chain attached to the solid support. atdbio.comrsc.org

The synthesis cycle, which is automated in modern DNA synthesizers, consists of four main steps:

Detritylation: The cycle begins with the removal of the 5'-trityl group from the nucleoside bound to the solid support. This is achieved by passing a weak acid, such as trichloroacetic (TCA) or dichloroacetic (DCA) acid in an inert solvent, through the synthesis column. atdbio.combiotage.com The triphenylmethyl cation produced is highly stabilized by resonance and has a characteristic orange color (or intense red for the DMT cation), which can be monitored spectrophotometrically to quantify the efficiency of each coupling step. umich.edu

Coupling: The next nucleoside in the sequence, as a 5'-O-trityl protected phosphoramidite, is activated (e.g., with tetrazole) and delivered to the column. The activated phosphoramidite couples with the newly freed 5'-hydroxyl of the support-bound nucleoside, extending the DNA chain. atdbio.combiotage.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations, they are permanently blocked or "capped" using reagents like acetic anhydride (B1165640) and N-methylimidazole. atdbio.combiotage.com

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable under acidic conditions. Therefore, it is oxidized to a more stable phosphotriester using an oxidizing agent, typically an iodine solution, before the next detritylation step. biotage.com

This entire cycle is repeated until the desired oligonucleotide sequence is assembled. The integration of 5'-O-tritylated nucleosides like 5'-O-(triphenylmethyl)thymidine is not merely a matter of inclusion but requires optimization. The detritylation step must be fast and complete without causing depurination (the cleavage of the glycosidic bond of purine (B94841) bases), a potential side reaction under acidic conditions. phenomenex.com The choice of acid and reaction time are critical parameters that are optimized to maximize synthesis fidelity.

Solution-Phase Synthesis of Oligonucleotides Using Trityl Protection

While solid-phase synthesis is dominant for laboratory-scale production, solution-phase synthesis offers advantages for large-scale and industrial manufacturing due to more predictable scalability. utupub.fi In solution-phase synthesis, 5'-O-(triphenylmethyl)thymidine and its analogs also serve as the key 5'-protecting group. google.com The synthesis proceeds in a stepwise manner, similar to the solid-phase method, but all reactants are in solution.

A significant challenge in solution-phase synthesis is the purification of the product after each coupling step. Unlike solid-phase synthesis where excess reagents are simply washed away, solution-phase requires a method to separate the desired extended oligonucleotide from unreacted starting materials and byproducts. researchgate.net One effective strategy involves using extractive work-ups. The lipophilic nature of the 5'-trityl group allows the desired product to be selectively extracted into an organic solvent, leaving water-soluble impurities behind. researchgate.net

Another critical aspect of solution-phase synthesis is driving the detritylation reaction to completion. The acid-induced removal of the trityl group is a reversible reaction. To ensure complete deprotection, a scavenger for the liberated trityl cation, such as a silane, is often added to the reaction mixture to prevent it from reattaching to the 5'-hydroxyl group. google.com While less common, solution-phase methods demonstrate the versatility of the trityl group's chemical properties, enabling different production strategies. utupub.finih.gov

Application in the Construction of Nucleotidyl-Peptides and Conjugates

The synthesis of hybrid molecules combining nucleic acids and peptides, known as nucleotidyl-peptides or peptide-oligonucleotide conjugates (POCs), is a growing field for developing novel therapeutics and research tools. 5'-O-(Triphenylmethyl)thymidine is a valuable starting material for these complex syntheses. The trityl group can be used to protect the 5'-position of the oligonucleotide portion while the peptide is assembled or coupled.

For instance, a nucleotidyl-peptide with a phosphodiester bond between the 5'-hydroxyl of thymidine and the hydroxyl group of a serine residue in a peptide has been synthesized. nih.gov This process requires the careful orchestration of protecting groups on the amino acid side chains, the peptide backbone, and the nucleobase, in addition to the 5'-trityl group on the thymidine. The trityl group's stability to certain reaction conditions and its selective removal under mild acid allows for the precise, stepwise construction of these conjugates. rsc.orgsigmaaldrich.com

Furthermore, oligonucleotides can be conjugated to peptides to alter their biological activity or delivery properties. Studies have shown that the position of conjugation is critical; conjugating a peptide to the 5'-end of an oligonucleotide can significantly reduce its immune-stimulatory activity, whereas 3'-end conjugation often preserves it. nih.gov The synthesis of such 5'-conjugates often begins with a 5'-amino-modified oligonucleotide, which itself is synthesized using a phosphoramidite reagent bearing a protected amino group and a trityl group. The trityl group is removed at the end of the synthesis to allow for coupling to the peptide. glenresearch.com

Chromatographic Purification Techniques for Trityl-Protected Intermediates and Final Products

A powerful application of the 5'-trityl group is in the purification of synthetic oligonucleotides, a technique known as "trityl-on" purification. phenomenex.com This method leverages the significant hydrophobicity imparted by the bulky, nonpolar trityl group. atdbio.com After a solid-phase synthesis is complete, the final 5'-trityl group is intentionally left on the full-length oligonucleotide product. atdbio.com

The crude mixture, containing the desired trityl-on product and shorter, trityl-off failure sequences (which were capped during synthesis), is then passed through a reversed-phase chromatography (RPC) column or cartridge. google.comnih.gov

The purification protocol generally involves the following steps:

Loading: The crude oligonucleotide mixture is loaded onto the reversed-phase sorbent.

Washing: A low-concentration organic solvent (e.g., acetonitrile) is used to wash away the more polar, trityl-off failure sequences and other synthesis impurities.

Elution of Trityl-On Product: The desired full-length, trityl-on oligonucleotide, which is strongly retained on the column due to the hydrophobic trityl group, is then eluted using a higher concentration of organic solvent.

Detritylation: The collected trityl-on product can then be detritylated in solution using an acid.

Alternatively, in many automated and high-throughput methods, detritylation is performed while the desired oligonucleotide is still bound to the purification column. phenomenex.comnih.gov After the initial wash, an acidic solution (e.g., 2% trifluoroacetic acid) is passed through the column to cleave the trityl group. nih.gov The now detritylated (trityl-off) full-length product is more polar and can be eluted from the column using an appropriate buffer. This trityl-on purification strategy is highly effective for isolating the target product and is a key advantage of using trityl-protected nucleosides in synthesis. atdbio.comgoogle.com

Table 1: Common Chromatographic Methods for Trityl-Protected Oligonucleotides

| Technique | Stationary Phase | Principle of Separation | Application | Citation |

| Reversed-Phase HPLC (RP-HPLC) | C18 or other hydrophobic resin | Separates based on hydrophobicity. The trityl group makes the full-length product significantly more hydrophobic than failure sequences. | High-resolution purification of trityl-on oligonucleotides. nih.gov | nih.gov |

| Reversed-Phase Solid-Phase Extraction (SPE) | Hydrophobic sorbent in a cartridge or 96-well plate format | Similar to RP-HPLC but used for rapid, lower-resolution, or high-throughput purification. | Automated and parallel purification of synthetic oligonucleotides. google.comnih.gov | google.comnih.gov |

| Ion-Exchange Chromatography (IEX) | Charged resin | Separates based on the net negative charge of the oligonucleotide backbone. Provides very high purity. | Typically used for trityl-off purification but can be a polishing step after trityl-on RPC. phenomenex.comgoogle.com | phenomenex.comgoogle.com |

Spectroscopic Characterization of Synthesized Compounds (e.g., NMR, IR, Mass Spectrometry)

The structural integrity of 5'-O-(triphenylmethyl)thymidine and the oligonucleotides derived from it must be confirmed using various spectroscopic techniques.

Mass Spectrometry (MS): This is one of the most powerful tools for characterizing oligonucleotides. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are routinely used to confirm the molecular weight of the final product with high accuracy. researchgate.netnih.gov This allows for the verification of the sequence length and the presence of any modifications. The trityl group itself provides a unique signature. For instance, in mass spectra of DMT-containing compounds, a characteristic signal for the stable dimethoxytrityl cation is often observed at an m/z of 303.139 Da. glenresearch.com This property is so reliable that modified trityl groups have been developed as "mass-tags" for encoding steps in combinatorial synthesis. glenresearch.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. For 5'-O-(triphenylmethyl)thymidine, the spectrum would show characteristic absorption bands for the carbonyl (C=O) stretches of the thymine (B56734) base (around 1690-1710 cm⁻¹), the C-O stretching of the trityl ether linkage, and the aromatic C-H and C=C bands of the trityl group and the thymine ring. nih.govchemicalbook.comacgpubs.org While less common for analyzing full oligonucleotides, it is a valuable quality control tool for the starting phosphoramidite building blocks.

Table 2: Spectroscopic Data for Characterization

| Technique | Analyte | Key Observables | Purpose | Citation |

| Mass Spectrometry (ESI, MALDI-TOF) | Oligonucleotides | Precise molecular weight of the full-length product. | Confirms sequence length and identity. Detects impurities and modifications. | researchgate.netnih.govpnnl.gov |

| Mass Spectrometry (LDI-TOF) | Trityl-containing compounds | Characteristic signal of the trityl cation (e.g., m/z 303.139 for DMT⁺). | Can be used for quantification and as a mass-tag in combinatorial libraries. | glenresearch.comnih.gov |

| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Protected Nucleosides & Oligonucleotides | Chemical shifts and coupling constants of protons and other nuclei. | Confirms site of protection, stereochemistry, and structural integrity of the sugar-phosphate backbone. | researchgate.net |

| IR Spectroscopy | Protected Nucleosides | Characteristic stretching frequencies for C=O (thymine), C-O (ether), and aromatic C=C bonds. | Verifies the presence of key functional groups in the starting materials. | nih.govacgpubs.org |

Future Directions and Emerging Research Avenues

Development of Environmentally Benign Detritylation Methods

The standard method for removing the trityl group involves the use of chlorinated solvents and strong acids, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA). researchgate.netnih.gov These reagents pose environmental and safety concerns, prompting the search for greener alternatives.

Recent research has focused on developing milder detritylation conditions to minimize the use of harsh chemicals and prevent side reactions like depurination. researchgate.netresearchgate.net One promising approach involves using mildly acidic buffers, which can effectively remove the dimethoxytrityl (DMTr) group with minimal degradation of the oligonucleotide. researchgate.netnih.gov For instance, a method using a sodium acetate (B1210297) buffer at a controlled pH has been shown to allow for precise monitoring and optimization of the detritylation reaction, resulting in oligonucleotides with improved purity. researchgate.net Another innovative strategy employs a "warming-up" technique where the DMTr group is removed in a mildly acidic buffer at a slightly elevated temperature (e.g., 40°C), offering a nearly quantitative deprotection that is particularly beneficial for sensitive modified nucleic acids. nih.gov

Furthermore, the development of detritylation methods that avoid acidic conditions altogether is a significant area of interest. An equilibrium-driven deprotection strategy for monomethoxytrityl (MMTr)-protected amino oligonucleotides utilizes only water and heat, eliminating the need for acid treatment and offering a safer and more environmentally friendly process. researchgate.net The use of lower alcohols, such as methanol (B129727) or ethanol, in combination with DCA has also been shown to reduce depurination and improve yields. google.com

These advancements are not only aimed at reducing the environmental impact of oligonucleotide synthesis but also at improving the quality and yield of the final product, especially for large-scale production.

Expansion of the Trityl Group's Orthogonality in Complex Biomolecule Synthesis

Orthogonal protection strategies are crucial in the synthesis of complex biomolecules, allowing for the selective removal of one protecting group without affecting others. numberanalytics.comjocpr.com The trityl group and its derivatives are key players in these strategies due to their acid-labile nature. numberanalytics.combham.ac.uk

The ability to selectively deprotect a single residue for subsequent modification is a powerful tool. For example, using trityl groups on the side chains of amino acids like tyrosine, serine, or threonine allows for their removal with dilute trifluoroacetic acid (TFA) while other protecting groups remain intact. sigmaaldrich.com This has been instrumental in the synthesis of phosphopeptides. sigmaaldrich.com

Researchers are continually exploring new ways to fine-tune the lability of the trityl group to expand its orthogonal applications. The introduction of different substituents on the phenyl rings can modulate the stability of the trityl cation, thereby altering the conditions required for deprotection. umich.edu This allows for a more nuanced control over which protecting group is removed at a specific stage of a complex synthesis. The development of photocleavable protecting groups offers another layer of orthogonality, enabling deprotection under mild conditions using light. numberanalytics.com

The goal is to create a toolbox of protecting groups with a wide range of removal conditions, enabling the synthesis of increasingly complex and multifunctional biomolecules with high precision and efficiency.

Exploration of Novel Biological Targets for 5'-O-(Triphenylmethyl)thymidine Analogs

Beyond its role as a protecting group, 5'-O-tritylthymidine and its analogs have shown promise as bioactive molecules themselves. A significant area of research is their potential as inhibitors of thymidine (B127349) phosphorylase (TPase), an enzyme implicated in angiogenesis and tumor growth. nih.gov

Studies have demonstrated that 5'-O-tritylthymidine (also known as KIN6) can inhibit TPase activity. nih.gov This inhibition is enhanced by modifications to the trityl group, such as the addition of a chloride atom. nih.gov Importantly, these compounds not only inhibit the enzymatic activity of TPase but also its pro-angiogenic effects. nih.gov Interestingly, for some analogs, there isn't a strict correlation between their anti-TPase and antiangiogenic activities, suggesting they may act on other mediators of angiogenesis as well. nih.gov This opens up the possibility of developing these compounds as anticancer agents with a dual mechanism of action: inhibiting angiogenesis and potentially acting as vascular-targeting agents. nih.gov

The exploration of other thymidine analogs continues to be a vibrant field of research. Modifications at various positions of the thymidine molecule can lead to compounds with antiviral, antibacterial, and anticancer properties by interfering with DNA synthesis. ontosight.ai The introduction of different chemical moieties can also enhance the therapeutic properties or improve the targeting of these analogs to specific cells or tissues. ontosight.aicreative-biolabs.com For example, base-modified thymidine analogs are being investigated as potential DNA synthesis terminators that could be selectively toxic to cancer cells. nih.gov

This research avenue highlights the potential of repurposing a well-established synthetic tool into a lead compound for drug discovery, with the trityl group playing a crucial role in the biological activity.

Integration with High-Throughput Synthesis and Screening Platforms

The increasing demand for oligonucleotides in various applications, from diagnostics to therapeutics, has driven the development of high-throughput synthesis platforms. nih.govresearchgate.netnih.gov These automated synthesizers can produce thousands of different oligonucleotides simultaneously, significantly reducing the time and cost of synthesis. nih.govnih.gov

The solid-phase synthesis methodology, which relies on protecting groups like the trityl group, is central to these automated platforms. santiago-lab.comacs.org The synthesis proceeds by the sequential addition of phosphoramidite (B1245037) building blocks to a solid support, with the detritylation step being a critical part of each cycle. santiago-lab.comacs.org The efficiency and reliability of the detritylation step are paramount for the successful synthesis of high-quality oligonucleotides on a large scale.

The integration of these high-throughput synthesis platforms with screening technologies allows for the rapid generation and evaluation of large libraries of oligonucleotides. researchgate.net This is particularly valuable in drug discovery and synthetic biology, where vast numbers of sequences need to be tested to identify those with the desired properties. researchgate.net The development of automated liquid handling workstations further streamlines this process, enabling the seamless assembly of DNA fragments and the construction of complex genetic circuits. researchgate.netresearchgate.net

The trityl group's role in enabling automated, high-throughput synthesis underscores its continued importance in modern biotechnology.

Computational Modeling and Predictive Studies on Trityl-Protected Systems

Computational modeling has emerged as a powerful tool for understanding and predicting the behavior of chemical systems, including those involving trityl-protected nucleosides. nih.govacs.org

Molecular dynamics simulations can provide insights into the structural effects of modified nucleosides on DNA helices. nih.gov For example, simulations have been used to study how expanded heterocyclic nucleosides affect the structure, stability, and dynamics of DNA. nih.gov These studies can help in the rational design of novel DNA analogs with specific properties.

In the context of synthesis, computational models are being developed to predict and optimize reaction outcomes. For instance, deep learning models can predict the success of peptide synthesis steps, including deprotection, based on the chemical structures of the reactants. nih.gov Similar models could be applied to oligonucleotide synthesis to predict the efficiency of detritylation and identify potential side reactions. By representing molecules as fingerprints, these models can learn the complex relationships between chemical structure and reactivity. nih.gov

Predictive studies can also aid in the design of new protecting groups with tailored properties. By calculating parameters such as pKa values, researchers can estimate the reactivity of different protecting groups and their suitability for specific synthetic strategies. ub.edu Computational methods can also be used to study the mechanism of detritylation and the factors that influence its efficiency, such as the nature of the solvent and the presence of scavengers. sigmaaldrich.com

The integration of computational modeling into the research and development process promises to accelerate the discovery of new applications for 5'-O-(triphenylmethyl)thymidine and to optimize the synthesis of complex biomolecules.

Q & A

Q. Why do FTIR spectra sometimes show unexpected carbonyl peaks in acylated derivatives?

- Cause : Residual acetic anhydride or incomplete purification can introduce acetylated impurities.

- Solution : Extend washing steps (e.g., NaHCO for acid removal) and use gradient elution in chromatography .

Methodological Tables

| Spectroscopic Marker | Observation | Reference |

|---|---|---|

| -NMR (trityl Ar-H) | δ 7.30–7.35 ppm (multiplet) | |

| FTIR (C=O stretch) | 1732–1740 cm (acetyl groups) | |

| Mass spec (molecular ion) | m/z 502.0511 [M+H] (CHONBr) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.